molecular formula C24H46O2 B8260265 15-Tetracosenoic acid, (15E)-

15-Tetracosenoic acid, (15E)-

Cat. No.: B8260265
M. Wt: 366.6 g/mol
InChI Key: GWHCXVQVJPWHRF-MDZDMXLPSA-N
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Description

15-Tetracosenoic acid, (15E)-, also known as nervonic acid or selacholeic acid, is a very-long-chain monounsaturated fatty acid with the molecular formula C24H46O2. It is characterized by a cis-double bond at the 15th carbon position. This compound is primarily found in the white matter of the human brain and nervous tissues, where it plays a crucial role in the biosynthesis of myelin, the protective sheath around nerve fibers .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

15-Tetracosenoic acid, (15E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Esterification reactions often involve alcohols and acid catalysts .

Major Products

The major products formed from these reactions include various oxidized, reduced, and esterified derivatives of 15-tetracosenoic acid, which have applications in different fields .

Mechanism of Action

The primary mechanism of action of 15-tetracosenoic acid involves its incorporation into the myelin sheath of nerve fibers. It combines with sphingosines to form nervonyl sphingolipids, which are essential components of the myelin sheath. This process is crucial for the proper functioning and repair of the nervous system .

Comparison with Similar Compounds

15-Tetracosenoic acid, (15E)- is similar to other very-long-chain monounsaturated fatty acids, such as:

Compared to these compounds, 15-tetracosenoic acid is unique due to its specific role in the nervous system and its higher carbon chain length, which contributes to its distinct properties and applications .

Properties

IUPAC Name

(E)-tetracos-15-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHCXVQVJPWHRF-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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